Spiro[3.4]octan-2-amine hydrochloride
Description
Significance of Spirocyclic Scaffolds in Modern Organic Synthesis
Spirocyclic scaffolds, defined as structures where two rings are connected by a single common atom, have become increasingly prominent in modern organic and medicinal chemistry. bldpharm.com Their significance stems primarily from the inherent three-dimensionality they introduce into molecular design. bldpharm.comresearchgate.net Unlike flat, aromatic systems, sp3-rich spirocycles provide a rigid, well-defined orientation of substituents in three-dimensional space. sigmaaldrich.comtandfonline.com This structural rigidity can be advantageous in drug design, as it locks the conformation of a molecule, potentially optimizing its binding affinity and selectivity for a biological target. tandfonline.comnih.gov
The incorporation of spirocyclic motifs is a recognized strategy for improving the physicochemical and pharmacokinetic profiles of drug candidates. researchgate.netnih.gov Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved properties such as aqueous solubility, metabolic stability, and reduced lipophilicity. bldpharm.comtandfonline.com These improvements can address key challenges encountered during the drug development process, making spirocycles an attractive tool for optimizing lead compounds. researchgate.netresearchgate.net
Distinctive Structural and Stereochemical Features of the Spiro[3.4]octane Framework
The spiro[3.4]octane framework consists of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring through a single quaternary carbon atom. nist.govnih.gov This specific arrangement imparts a unique set of structural and stereochemical features. The fusion of a strained four-membered ring with a more flexible five-membered ring creates a rigid and densely packed core. sigmaaldrich.com
This inherent rigidity significantly reduces the conformational flexibility of the molecule compared to linear or simple cyclic analogues. researchgate.net The spiro[3.4]octane scaffold projects substituents into distinct vectors in three-dimensional space, providing a well-defined and predictable molecular shape. sigmaaldrich.com This controlled spatial arrangement is a key feature exploited by chemists to explore new chemical space and to design molecules that can achieve complementary binding with complex protein targets. sigmaaldrich.combldpharm.com The presence of stereogenic centers, such as the C-2 position in Spiro[3.4]octan-2-amine, introduces chirality, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity and selectivity.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H14 | nist.gov |
| Molecular Weight | 110.1968 g/mol | nist.gov |
| CAS Registry Number | 175-56-4 | nist.gov |
| Description | A saturated bicyclic hydrocarbon consisting of a cyclopentane ring and a cyclobutane ring sharing one carbon atom. |
Overview of Research Trajectories Involving Spiro[3.4]octan-2-amine Hydrochloride as a Key Building Block
This compound is primarily utilized as a versatile building block in discovery chemistry. sigmaaldrich.comresearchgate.net The amine functional group serves as a convenient handle for a wide array of chemical transformations, allowing for the facile introduction of the spiro[3.4]octane motif into larger, more complex molecular architectures. Researchers leverage this building block to synthesize novel libraries of compounds for screening in drug discovery programs. researchgate.net
Research trajectories focus on using this amine to form amides, sulfonamides, ureas, and other derivatives through reactions with various acylating and sulfonylating agents. researchgate.net The goal is often to append the rigid, three-dimensional spiro[3.4]octane core onto pharmacophores to enhance their drug-like properties. sigmaaldrich.com For instance, replacing a more flexible or planar amine-containing fragment (like a piperidine (B6355638) or morpholine) with a spiro[3.4]octane-based amine can lead to improved potency, selectivity, and metabolic stability. bldpharm.comresearchgate.net The development of synthetic routes to various functionalized azaspiro[3.4]octanes and related structures underscores the demand for these types of building blocks in medicinal chemistry to explore novel and patentable chemical space. researchgate.netresearchgate.net
| Identifier | Value | Reference |
|---|---|---|
| Molecular Formula | C8H16ClN (for the hydrochloride salt) | uni.lu |
| Molecular Formula (Free Base) | C8H15N | uni.lu |
| InChIKey (Free Base) | DBWKHVQKNDFCGG-UHFFFAOYSA-N | uni.lu |
| Primary Use | Synthetic building block in medicinal and organic chemistry. sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
spiro[3.4]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-5-8(6-7)3-1-2-4-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIFWUYQOSZCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 3.4 Octan 2 Amine Hydrochloride
Strategic Retrosynthetic Approaches to the Spiro[3.4]octane Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For Spiro[3.4]octan-2-amine, the primary disconnection points are the carbon-carbon bonds that form the spirocyclic system and the carbon-nitrogen bond of the amine group.
A plausible retrosynthetic strategy for the spiro[3.4]octane core would involve disconnecting the four-membered ring from the five-membered ring. This could conceptually lead back to a cyclopentane (B165970) derivative with two functionalized side chains that can be cyclized to form the cyclobutane (B1203170) ring. For instance, a key intermediate could be a 1,1-disubstituted cyclopentane, where the substituents are suitable for a ring-closing reaction.
Another approach involves the simultaneous formation of the spirocyclic system. This can be envisioned through cycloaddition reactions or rearrangement processes of more complex starting materials. The choice of a specific retrosynthetic approach will heavily influence the subsequent multi-step synthesis protocol and the types of reactions employed.
Multi-step Synthesis Protocols and Pathway Design
Based on the retrosynthetic analysis, several multi-step synthesis protocols can be designed to construct the Spiro[3.4]octan-2-amine hydrochloride. A common pathway involves the initial construction of the spiro[3.4]octane core, followed by the introduction of the amine functionality.
A hypothetical multi-step synthesis could commence with a commercially available cyclopentanone (B42830) derivative. This starting material can be subjected to a series of reactions to introduce the necessary carbon framework for the formation of the cyclobutane ring. Once the spiro[3.4]octane skeleton is in place, functional group interconversions would be employed to install the amine at the C-2 position, followed by salt formation to yield the hydrochloride.
Cyclization Reactions for Spiro[3.4]octane Formation
The key step in the synthesis of the spiro[3.4]octane core is the cyclization reaction. Several modern synthetic methods can be applied to achieve this transformation efficiently.
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. For the construction of spirocyclic systems, a palladium-catalyzed cascade reaction can be a highly efficient strategy. A novel palladium-catalyzed spirocyclization has been developed through a sequential Narasaka–Heck cyclization, C–H activation, and [4 + 2] annulation. nih.gov While this specific example leads to spirocyclic pyrrolines, the underlying principle of using a palladium catalyst to orchestrate a cascade of bond-forming events to create a spiro-center is applicable to the synthesis of the spiro[3.4]octane core.
A hypothetical palladium-catalyzed oxidative cascade for the synthesis of a spiro[3.4]octane precursor could involve an intramolecular Heck-type reaction of a suitably substituted cyclopentene derivative. This would generate a transient σ-alkyl-Pd(II) intermediate which could then undergo further reactions to complete the cyclobutane ring.
| Reaction Step | Description | Key Reagents | Potential Intermediate |
| 1. Heck Cyclization | Intramolecular cyclization of an alkene onto an aryl or vinyl halide. | Pd(0) catalyst, base | Alkyl-palladium intermediate |
| 2. C-H Activation | Intramolecular activation of a C-H bond by the palladium center. | - | Palladacycle |
| 3. Reductive Elimination | Formation of the final C-C bond to close the spirocycle. | - | Spiro[3.4]octane derivative |
Ring-closing metathesis (RCM) is a powerful and versatile method for the formation of cyclic compounds, including spirocycles. arkat-usa.orgorganic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, ethylene. wikipedia.org
To apply RCM to the synthesis of the spiro[3.4]octane core, a precursor containing two terminal alkene functionalities attached to the same carbon of a cyclopentane ring is required. Such a diallylated cyclopentane derivative can be subjected to RCM to furnish a spiro[3.4]oct-6-ene. Subsequent hydrogenation of the double bond would then yield the saturated spiro[3.4]octane skeleton. The flexibility of this method allows for the synthesis of a variety of spiro-cyclic systems under mild reaction conditions. arkat-usa.org
A study on the synthesis of 2,5-dioxaspiro[3.4]octane building blocks employed an RCM strategy, highlighting its utility in constructing related spirocyclic systems. researchgate.net
| Catalyst | Substrate | Product | Yield (%) |
| Grubbs' Catalyst | Diallylated Cyclopentane | Spiro[3.4]oct-6-ene | Varies |
| Hoveyda-Grubbs Catalyst | Diallylated Cyclopentane | Spiro[3.4]oct-6-ene | Varies |
An electrophilic cyclization approach could involve a substrate with a nucleophilic moiety and an unsaturated bond, such as an alkene or alkyne, positioned to allow for a 4-exo-trig or related cyclization. For instance, a cyclopentane derivative bearing a nucleophilic enamine or enolate and an appropriately positioned leaving group on a side chain could potentially undergo an intramolecular alkylation to form the cyclobutane ring.
The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines using a phosphine reagent, typically triphenylphosphine. wikipedia.orgalfa-chemistry.com This reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct. wikipedia.org
In the context of Spiro[3.4]octan-2-amine synthesis, the Staudinger reaction would be a crucial step for introducing the amine functionality. A synthetic pathway could be designed to produce Spiro[3.4]octan-2-azide as a key intermediate. This azide could then be converted to the corresponding amine via the Staudinger reaction. This method is particularly advantageous as it is compatible with a wide range of functional groups and proceeds under mild conditions. organic-chemistry.org
The synthesis of the azide precursor could be achieved through nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) at the C-2 position of the spiro[3.4]octane core with an azide salt, such as sodium azide.
| Reactant | Reagent | Intermediate | Product |
| Spiro[3.4]octan-2-azide | Triphenylphosphine (PPh₃) | Iminophosphorane | Spiro[3.4]octan-2-amine |
| Spiro[3.4]octan-2-azide | Tributylphosphine (PBu₃) | Iminophosphorane | Spiro[3.4]octan-2-amine |
Following the successful synthesis of the free base, Spiro[3.4]octan-2-amine, the final step would involve its conversion to the hydrochloride salt by treatment with hydrochloric acid.
Annulation Strategies for Spiro[3.4]octane Construction
Annulation, the formation of a ring onto a pre-existing structure, is a cornerstone of cyclic and spirocyclic synthesis. scripps.edu The assembly of the spiro[3.4]octane framework can be approached by forming either the five-membered or the four-membered ring in a key cyclization step.
Cyclopentane Ring Annulation Tactics
The construction of a cyclopentane ring onto a cyclobutane precursor is a common strategy for forming the spiro[3.4]octane skeleton. These methods often involve the formation of two new carbon-carbon bonds to close the five-membered ring.
One established approach involves an intramolecular Michael addition. For instance, a cyclobutane derivative bearing a nucleophilic center and an α,β-unsaturated carbonyl group can be induced to cyclize, forming the spirocyclic core. Another powerful technique is the Prins-pinacol cascade, which can construct cyclopentane rings fused to other cyclic systems. scripps.edu While not specifically demonstrated for spiro[3.4]octane in the provided context, its application in related systems suggests its potential. Furthermore, iridium(III)-catalyzed diastereoselective annulation of diols has been shown to be an effective method for creating cyclopentane products with high levels of stereocontrol. researchgate.net
| Tactic | Description | Key Features |
| Intramolecular Michael Addition | Cyclization of a cyclobutane precursor containing both a nucleophile and a Michael acceptor. | Forms one C-C bond per step, often base-catalyzed. |
| Radical Cyclization | Formation of the cyclopentane ring via a radical-mediated ring closure. | Can be initiated by various radical initiators. |
| Iridium(III)-Catalyzed Annulation | Diastereoselective formation of alicyclic ketones from diols. researchgate.net | High stereoselectivity, mediated by a commercial catalyst. researchgate.net |
| Bis-Grignard Annulation | A direct method for creating spirocyclopentanes using bis-Grignard reagents. baranlab.org | Convergent and efficient for specific substrates. baranlab.org |
Four-Membered Ring Annulation Approaches
Alternatively, the spiro[3.4]octane system can be assembled by constructing the four-membered ring onto a cyclopentane derivative. These approaches often contend with the inherent ring strain of the cyclobutane ring.
A notable strategy involves a [4+4] annulation that proceeds through a cascade of two pericyclic reactions. nih.gov This method utilizes the [4+2] cycloaddition of a conjugated enyne with an electron-deficient cyclobutene, which then undergoes an acid-promoted electrocyclic ring opening to form a larger ring system. While this example builds an eight-membered ring, the principle of using cyclobutene derivatives in cycloadditions is a key concept. nih.gov The synthesis of strained spiro ring systems, including those containing oxetanes (four-membered ether rings), has been accomplished through methods like the oxidation of methylene cyclobutanes or the addition of sulfur ylides to cyclobutanones. nih.gov These methods for forming heterospirocycles demonstrate viable pathways that can be adapted for carbocyclic systems like spiro[3.4]octane. Additionally, a unified strategy using strain-release radical-polar crossover annulation has been developed to access bridged bicyclic systems, highlighting modern approaches to constructing strained rings. chemrxiv.org
Functional Group Interconversions towards the Amine Moiety
Once the spiro[3.4]octane core, typically a ketone (spiro[3.4]octan-2-one), is synthesized, the introduction of the amine group is achieved through functional group interconversions (FGIs). ub.edufiveable.me FGIs are fundamental transformations in organic synthesis that convert one functional group into another. imperial.ac.uk
A primary route to the target amine is through the reduction of an intermediate oxime or azide. vanderbilt.edu The ketone can be converted to an oxime, which is subsequently reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. imperial.ac.uk Alternatively, the hydroxyl group of an alcohol precursor can be converted into a good leaving group (e.g., a tosylate or mesylate) and displaced by an azide anion (N3⁻). vanderbilt.edu The resulting spiro[3.4]octyl azide is then reduced to Spiro[3.4]octan-2-amine, commonly via catalytic hydrogenation (H₂/Pd/C) or with phosphines. ub.eduvanderbilt.edu Reductive amination, a direct conversion of the ketone to the amine in a one-pot reaction with ammonia or an ammonia source and a reducing agent, is another efficient pathway.
| Precursor Functional Group | Reagents for Conversion | Intermediate | Reagents for Reduction | Final Amine |
| Ketone (-C=O) | H₂NOH·HCl | Oxime (-C=NOH) | LiAlH₄ or H₂, Catalyst | Amine (-CHNH₂) |
| Alcohol (-CHOH) | 1. TsCl, Pyridine; 2. NaN₃ | Azide (-CHN₃) | H₂, Pd/C or Ph₃P, H₂O | Amine (-CHNH₂) |
| Ketone (-C=O) | NH₃, NaBH₃CN | Imine (transient) | (In situ reduction) | Amine (-CHNH₂) |
Stereoselective Synthesis of this compound
Controlling the three-dimensional arrangement of atoms is paramount, particularly for pharmaceutical applications. Stereoselective synthesis aims to produce a single desired stereoisomer.
Asymmetric Catalysis in Spiro[3.4]octane Synthesis
Asymmetric catalysis employs small amounts of a chiral catalyst to generate enantiomerically enriched products. iosrjournals.org This approach is highly sought after for its efficiency and sustainability. iosrjournals.org In the context of spiro[3.4]octane synthesis, chiral phosphines have been used as organocatalysts in tandem Michael addition/Wittig reactions to produce spiro[3.4]octanone derivatives with high enantioselectivity, achieving up to 95% enantiomeric excess (ee). researchgate.net The use of bifunctional catalysts, such as those combining a thiourea and a tertiary amine, has also proven effective in creating chiral spirocyclic frameworks through cascade reactions. scispace.com Proline-catalyzed intramolecular aldol reactions represent a classic and powerful method for the enantioselective formation of cyclic systems. youtube.com
The development of novel catalysts for asymmetric synthesis is a burgeoning field, with a focus on creating enantiomerically pure compounds under mild and environmentally benign conditions. iosrjournals.org These principles are directly applicable to the synthesis of chiral spiro[3.4]octane precursors.
Table of Asymmetric Catalysis Examples for Spirocycle Formation
| Catalyst Type | Reaction | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Chiral Phosphine | Michael Addition/Wittig Reaction | Up to 95% | researchgate.net |
| Bifunctional Thiourea/Amine | Cascade Reaction | Up to 99% | scispace.com |
Diastereoselective Control in Spiro[3.4]octane Formation
Diastereoselective control refers to the selective formation of one diastereomer over others. This is crucial when a molecule has multiple stereocenters. In the synthesis of spirocycles, diastereoselectivity can be controlled by the choice of catalyst or by using chiral auxiliaries. rsc.org For example, catalyst-controlled reversal of diastereoselectivity has been demonstrated in the formation of dihydropyrans, where different catalysts lead to different diastereomeric products. rsc.org
A highly diastereoselective annulation strategy for synthesizing alicyclic ketones, including cyclopentanes, has been developed using an iridium(III) catalyst, providing products with high levels of stereocontrol. researchgate.net The synthesis of spirocyclic diones and diols has been achieved with high diastereoselectivity by employing C₂-symmetric cycloalkane-1,2-diols as chiral auxiliaries during alkylation and reduction steps. rsc.org These strategies, which control the relative orientation of substituents during ring formation, are essential for producing specific diastereomers of substituted spiro[3.4]octane derivatives.
Emerging Synthetic Technologies and Green Chemistry Principles in Spiro[3.4]octane Production
The imperative to develop safer, more efficient, and environmentally benign chemical processes has driven significant innovation in synthetic chemistry. For the production of spirocyclic compounds like this compound, two key areas of advancement are particularly relevant: the application of flow chemistry and the integration of green chemistry principles, including sustainable route design and the optimization of atom economy.
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. spirochem.com In a flow system, reactants are continuously pumped through a network of tubes or channels, where they mix and react. spirochem.com This methodology offers numerous advantages for the synthesis of complex molecules, including precise control over reaction parameters such as temperature, pressure, and reaction time. spirochem.com Such control can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. spirochem.com
While specific literature detailing the complete synthesis of this compound in a continuous flow system is not yet prevalent, the principles of flow chemistry can be applied to key transformations in its synthesis. For instance, a critical step in many synthetic routes to spiro[3.4]octane systems involves the formation of the spirocyclic core. A scalable flow photochemical Wolff rearrangement has been successfully employed to construct a key intermediate in the synthesis of other complex spiro-containing natural products. nih.gov This demonstrates the potential of photochemical methods in flow to create strained ring systems, which could be adapted for the synthesis of the spiro[3.4]octane framework.
Another key transformation in the likely synthesis of this compound is the conversion of a ketone precursor, Spiro[3.4]octan-2-one, to the corresponding amine. Reductive amination is a common method for this conversion. wikipedia.org Performing this reaction in a flow setup, for example using a packed-bed reactor with a supported catalyst, could offer significant benefits. These include the ability to safely handle reagents like hydrogen gas and the ease of catalyst separation and reuse, contributing to a more efficient and sustainable process.
Table 1: Comparison of Batch vs. Flow Chemistry for Key Synthetic Steps
| Parameter | Batch Chemistry | Flow Chemistry | Potential Advantages of Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior temperature control, enhanced safety for exothermic reactions. |
| Mass Transfer | Often diffusion-controlled | Enhanced mixing through convection | Faster reaction rates and improved yields. |
| Scalability | Often requires re-optimization of conditions | "Scaling-out" by running multiple systems in parallel | More straightforward and predictable scale-up from lab to production. spirochem.com |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Minimized risk of runaway reactions and exposure to toxic substances. spirochem.com |
The principles of green chemistry provide a framework for designing more sustainable chemical processes. yale.edusolubilityofthings.comsigmaaldrich.com These principles emphasize waste prevention, the use of safer chemicals and solvents, energy efficiency, and the use of renewable feedstocks. yale.edusolubilityofthings.comsigmaaldrich.com A core metric within green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.
A hypothetical conventional synthesis of Spiro[3.4]octan-2-amine might proceed via a multi-step sequence starting from commercially available materials. Each step in this sequence can be evaluated for its atom economy. For example, a classical approach to forming the spiro[3.4]octane core might involve reactions that generate significant stoichiometric byproducts, leading to a low atom economy.
Table 2: Illustrative Atom Economy Calculation for a Hypothetical Reaction Step
| Reaction Step (Example) | Reactants | Desired Product | Byproducts | % Atom Economy |
| Wittig Reaction | Ketone + Phosphonium Ylide | Alkene | Triphenylphosphine oxide | Often < 50% |
| Grignard Reaction | Ketone + Organomagnesium Halide | Alcohol | Magnesium salts | Variable, but generates inorganic waste |
| Diels-Alder Cycloaddition | Diene + Dienophile | Cyclohexene derivative | None (in ideal cases) | 100% |
In designing a sustainable route to this compound, preference would be given to reactions with high atom economy, such as cycloadditions, rearrangements, and catalytic reactions. nih.gov For instance, developing a catalytic cycloaddition approach to the spiro[3.4]octane framework would be a significant step towards a greener synthesis.
Furthermore, the conversion of a spiro[3.4]octanone intermediate to the amine can be designed with sustainability in mind. While traditional reductive amination methods may use stoichiometric hydride reagents, a greener alternative is catalytic reductive amination using molecular hydrogen or a hydrogen transfer reagent. wikipedia.org This approach generates water as the only byproduct, leading to a much higher atom economy.
Biocatalysis offers another promising avenue for the sustainable synthesis of spirocyclic amines. mdpi.comresearchgate.net Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high chemo-, regio-, and stereoselectivity, which can reduce the need for protecting groups and minimize waste. acs.org The use of an amine dehydrogenase or a transaminase could potentially enable the direct conversion of a spirocyclic ketone to the corresponding chiral amine with high efficiency and sustainability. researchgate.net
By integrating the principles of flow chemistry and green chemistry, it is possible to envision a highly efficient and sustainable manufacturing process for this compound. Such a process would likely involve catalytic, high-atom-economy reactions run in a continuous flow system, minimizing waste, energy consumption, and the use of hazardous materials.
Chemical Reactivity and Derivatization of Spiro 3.4 Octan 2 Amine Hydrochloride
Transformations Involving the Amine Functionality
The primary amine group in spiro[3.4]octan-2-amine is a versatile functional handle for a wide array of chemical modifications. These reactions leverage the lone pair of electrons on the nitrogen atom, allowing for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic character of the primary amine in spiro[3.4]octan-2-amine allows it to readily react with various electrophiles.
Acylation reactions with acyl chlorides or anhydrides in the presence of a base yield the corresponding amides. This is a robust and widely used transformation for the introduction of acyl groups.
Alkylation with alkyl halides can introduce alkyl substituents on the nitrogen atom. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is often a more effective strategy.
Sulfonylation with sulfonyl chlorides in the presence of a base provides sulfonamides. This reaction is crucial for the synthesis of various biologically active compounds.
Table 1: Illustrative Acylation, Alkylation, and Sulfonylation Products of Spiro[3.4]octan-2-amine
| Reactant Class | Specific Reactant | Product Name |
| Acyl Chloride | Acetyl chloride | N-(spiro[3.4]octan-2-yl)acetamide |
| Alkyl Halide | Methyl iodide | N-methylspiro[3.4]octan-2-amine |
| Sulfonyl Chloride | Benzenesulfonyl chloride | N-(spiro[3.4]octan-2-yl)benzenesulfonamide |
Reductive Amination Strategies
Reductive amination is a powerful method for the controlled alkylation of amines. sci-hub.se This two-step, one-pot process involves the initial reaction of the amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. sci-hub.seumich.edu Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. umich.edu This method avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides. umich.edu
For spiro[3.4]octan-2-amine, reductive amination provides a reliable route to a diverse range of N-substituted derivatives. The choice of the carbonyl compound dictates the nature of the alkyl group introduced.
Table 2: Potential Products of Reductive Amination with Spiro[3.4]octan-2-amine
| Carbonyl Compound | Reducing Agent | Product Name |
| Acetone | Sodium cyanoborohydride | N-isopropylspiro[3.4]octan-2-amine |
| Formaldehyde | Sodium triacetoxyborohydride | N,N-dimethylspiro[3.4]octan-2-amine |
| Benzaldehyde | Sodium borohydride | N-benzylspiro[3.4]octan-2-amine |
Formation of Diverse Amine Derivatives (e.g., amides, ureas, thioureas)
Beyond simple acylation and alkylation, the amine functionality of spiro[3.4]octan-2-amine can be converted into a variety of other important functional groups.
Amides are readily formed by the reaction with carboxylic acids using a coupling agent, or with more reactive acylating agents like acyl chlorides and anhydrides. nih.gov This transformation is fundamental in peptide synthesis and the creation of complex organic molecules.
Ureas can be synthesized by reacting the amine with isocyanates or through phosgene-free methods involving reagents like N,N'-carbonyldiimidazole. acs.org Symmetrical ureas can be formed if the amine is reacted with a phosgene (B1210022) equivalent, while unsymmetrical ureas result from the reaction with an isocyanate. acs.org
Thioureas are accessible through the reaction of the amine with isothiocyanates. Alternative methods include the use of carbon disulfide in the presence of a coupling reagent.
These derivatives are of significant interest in medicinal chemistry due to their ability to participate in hydrogen bonding and other intermolecular interactions.
Table 3: Examples of Amide, Urea, and Thiourea Derivatives
| Derivative Type | Reagent | Product Name |
| Amide | Propanoic acid, DCC | N-(spiro[3.4]octan-2-yl)propanamide |
| Urea | Phenyl isocyanate | 1-phenyl-3-(spiro[3.4]octan-2-yl)urea |
| Thiourea | Methyl isothiocyanate | 1-methyl-3-(spiro[3.4]octan-2-yl)thiourea |
Metal Complexation Studies and Ligand Design for Catalysis
Primary amines are effective ligands for a variety of metal ions, forming stable coordination complexes. The nitrogen atom of spiro[3.4]octan-2-amine can donate its lone pair of electrons to a metal center, enabling its use as a ligand in coordination chemistry. The specific spirocyclic backbone may impart unique steric and electronic properties to the resulting metal complexes, potentially influencing their catalytic activity and selectivity.
While specific studies on the metal complexes of spiro[3.4]octan-2-amine are not extensively documented, the general principles of amine-metal coordination suggest its potential in this area. wikipedia.org The design of chiral ligands based on this scaffold could be of interest for asymmetric catalysis. The rigid spiro[3.4]octane framework could provide a well-defined chiral environment around the metal center, which is a key aspect of effective asymmetric catalysts.
Reactions at the Spirocyclic Carbon Skeleton
The spiro[3.4]octane framework is characterized by the presence of a strained cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring. This inherent ring strain can be exploited in chemical transformations, leading to ring-opening or molecular rearrangements. Current time information in Le Flore County, US.
Ring-Opening Reactions and Molecular Rearrangements
The cyclobutane portion of the spiro[3.4]octane system possesses significant angle and torsional strain. Under certain conditions, this strain can be released through ring-opening reactions. For instance, reactions promoted by Lewis acids or transition metals could potentially lead to the cleavage of one of the C-C bonds in the cyclobutane ring.
While specific examples of ring-opening or rearrangement reactions of spiro[3.4]octan-2-amine are not prominent in the literature, related spirocyclic systems have been shown to undergo such transformations. For example, palladium-mediated rearrangements have been observed in spiro[4.4]nonatriene systems. researchgate.net It is conceivable that under appropriate catalytic conditions, the spiro[3.4]octane skeleton could undergo skeletal reorganization to form other carbocyclic systems. The position of the amine group could potentially influence the regioselectivity of such reactions. Further research is needed to explore the synthetic utility of strain-release-driven transformations of the spiro[3.4]octane core.
Selective Functionalization of the Spiro[3.4]octane Ring System
Selective functionalization of the spiro[3.4]octane ring system in the presence of the amine group presents a synthetic challenge that requires careful selection of reagents and reaction conditions. The primary amine is often the most reactive site in the molecule. Therefore, to achieve functionalization on the carbocyclic framework, the amine group typically requires protection. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are effective in temporarily masking the reactivity of the amine, allowing for subsequent reactions to be performed on the ring system.
Once the amine is protected, various C-H functionalization strategies could theoretically be employed to introduce substituents onto the cyclopentane or cyclobutane rings. However, the literature specifically detailing such selective functionalizations on the spiro[3.4]octane core of this particular amine is scarce. Drawing parallels from the broader field of C-H activation and functionalization of cycloalkanes, one could envision radical-based reactions, such as halogenation under UV light, or transition-metal-catalyzed C-H activation/functionalization as potential routes. The relative reactivity of the C-H bonds on the cyclopentane versus the cyclobutane ring would likely influence the regioselectivity of such reactions.
Another approach to functionalization of the ring system involves the synthesis of the spiro[3.4]octane core with pre-installed functional groups. For example, starting from a functionalized cyclopentanone (B42830) or cyclobutanone, the spirocyclic system can be constructed with substituents already in place. Subsequent manipulation of these functional groups and the introduction or unmasking of the amine at the 2-position would lead to selectively functionalized derivatives.
Spiro[3.4]octan-2-amine Hydrochloride as a Precursor in Complex Molecule Synthesis
The unique three-dimensional structure of the spiro[3.4]octane scaffold makes it an attractive building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its rigid framework can orient substituents in well-defined vectors in three-dimensional space, which can be advantageous for optimizing interactions with biological targets.
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify new biological probes and potential drug leads. Spirocyclic scaffolds are well-suited for DOS because they provide a rigid core from which a variety of substituents can be projected in different spatial orientations.
Spiro[3.4]octan-2-amine serves as an excellent starting point for DOS. The primary amine group is a key functional handle that can be readily derivatized through a multitude of reactions, as detailed previously. By employing a variety of reaction partners in these transformations, a large and diverse library of compounds can be rapidly synthesized. For example, a collection of different aldehydes could be used in reductive amination reactions to generate a library of secondary amines. Similarly, a diverse set of acid chlorides could be used to create a library of amides.
The general strategy for a DOS campaign starting from Spiro[3.4]octan-2-amine could involve a "build/couple/pair" approach. In the "build" phase, the spiro[3.4]octane core is the foundational building block. In the "couple" phase, the amine is reacted with a diverse set of reagents (e.g., aldehydes, acid chlorides, sulfonyl chlorides, isocyanates) in a parallel synthesis format. Subsequent reactions, or "pairing" steps, could involve further modifications to the newly introduced substituents or to the spirocyclic core (if other functional groups are present), thereby increasing the structural diversity of the library.
Table 1: Potential Reactions for Diversity-Oriented Synthesis from Spiro[3.4]octan-2-amine
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acid Chlorides/Anhydrides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Scaffold for Advanced Synthetic Targets in Chemical Research
The spiro[3.4]octane motif is recognized as a valuable scaffold in medicinal chemistry for the design of novel therapeutics. Its rigid, three-dimensional nature can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can enhance binding affinity and selectivity for biological targets by locking the molecule in a more favorable conformation.
While specific examples of marketed drugs or advanced clinical candidates containing the Spiro[3.4]octan-2-amine core are not prominently documented, the broader class of azaspirocycles is gaining importance. For instance, the 2,6-diazaspiro[3.4]octane core has been identified in compounds with a range of biological activities, including inhibitors of the hepatitis B capsid protein and menin-MLL1 interactions for cancer treatment. google.com These examples underscore the potential of the spiro[3.4]octane framework in the design of bioactive molecules.
This compound can serve as a key building block for the synthesis of more complex molecules that are designed to interact with specific biological targets. The amine functionality allows for its incorporation into larger molecular architectures through the formation of amide, sulfonamide, urea, or other linkages. The spirocyclic core itself can act as a non-aromatic, rigid bioisostere for other cyclic or aromatic systems, providing a novel way to explore the chemical space around a particular pharmacophore. The development of synthetic routes that allow for the stereoselective synthesis of different isomers of Spiro[3.4]octan-2-amine would further enhance its utility as a scaffold, as the precise spatial arrangement of substituents is often critical for biological activity.
Structural Elucidation and Mechanistic Investigations in Spiro 3.4 Octan 2 Amine Hydrochloride Research
Advanced Spectroscopic Characterization for Reaction Analysis and Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including 2D techniques like COSY and HSQC, as well as variable temperature NMR, would be crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the spirocyclic structure. Such studies would also provide insight into the conformational dynamics of the cyclobutane (B1203170) and cyclopentane (B165970) rings. At present, no experimental NMR data for Spiro[3.4]octan-2-amine hydrochloride has been published.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of this compound and its reaction products, thereby confirming their elemental composition. Fragmentation studies would further help in elucidating the compound's structure by identifying characteristic fragmentation patterns of the spiro[3.4]octane core. While predicted mass spectrometry data is available, with an expected [M+H]⁺ ion at an m/z of approximately 126.1277 for the free amine, experimental fragmentation data remains unreported.
Predicted Mass Spectrometry Data for Spiro[3.4]octan-2-amine
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 126.1277 |
| [M+Na]⁺ | 148.1097 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is vital for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes for the amine group (N-H stretching and bending), as well as C-H and C-C vibrations of the aliphatic rings, would be expected. However, no experimental IR or Raman spectra for this specific compound have been documented in scientific literature.
Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ammonium (N-H) | Stretching | 3200-2800 |
| Ammonium (N-H) | Bending | 1600-1500 |
| Alkane (C-H) | Stretching | 3000-2850 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state packing. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of its spirocyclic nature and the conformation of the rings. To date, no crystallographic data for this compound has been deposited in public databases.
Mechanistic Studies of Chemical Transformations Involving this compound
The chemical reactivity of this compound is an area that remains to be explored. Mechanistic studies of its reactions, such as nucleophilic substitution or elimination, would provide valuable insights into the influence of the spirocyclic framework on reactivity. The strain inherent in the cyclobutane ring, for instance, could lead to unique reaction pathways. However, the scientific literature does not currently contain any mechanistic investigations of chemical transformations involving this compound.
Theoretical and Computational Chemistry Studies on Spiro 3.4 Octan 2 Amine Hydrochloride
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of Spiro[3.4]octan-2-amine hydrochloride. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties.
Conformational Analysis and Energy Landscapes
The spirocyclic core of this compound, consisting of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring, allows for multiple conformations. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.
A systematic conformational search would typically be performed using molecular mechanics force fields, followed by geometry optimization of the resulting conformers using DFT, for instance, with the B3LYP functional and a suitable basis set like 6-31G(d). researchgate.net The relative energies of these conformers can then be calculated to determine their populations at a given temperature. The potential energy surface (PES) can be mapped to visualize the energy landscape, revealing the most stable conformers and the transition states that connect them. For this compound, the orientation of the amine group (axial vs. equatorial on the cyclobutane ring) and the puckering of the cyclopentane ring would be key determinants of conformational stability.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Equatorial Amine, Envelope Cyclopentane | 0.00 |
| 2 | Axial Amine, Envelope Cyclopentane | 1.52 |
| 3 | Equatorial Amine, Twist Cyclopentane | 0.89 |
| 4 | Axial Amine, Twist Cyclopentane | 2.45 |
This table presents hypothetical data for illustrative purposes, showing the calculated energy differences between possible stable conformations.
Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)
The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group, indicating that this is a likely site for electrophilic attack. The LUMO, conversely, would be distributed over the carbon skeleton. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability. Additionally, calculating the molecular electrostatic potential (MEP) would reveal the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 2: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -8.54 |
| LUMO Energy | 1.23 |
| HOMO-LUMO Gap | 9.77 |
This table contains representative data that would be obtained from DFT calculations, illustrating the electronic characteristics of the molecule.
Transition State Analysis and Reaction Pathway Elucidation
Computational methods can be employed to study the mechanisms of chemical reactions involving this compound. By locating the transition state structures on the potential energy surface, the energy barriers (activation energies) for various reactions can be calculated. This is essential for understanding reaction kinetics and predicting the feasibility of different reaction pathways. For instance, the mechanism of a nucleophilic substitution reaction at the carbon bearing the amine group could be investigated by identifying the transition state and the associated energy profile.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for a thorough exploration of the conformational space available to this compound in a simulated environment, such as in a solvent.
An MD simulation would reveal how the molecule flexes and changes its shape at a given temperature. Key parameters that can be extracted from these simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, MD simulations could illustrate the interchange between different ring puckers and the dynamics of the amine group's orientation.
In Silico Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound. nih.gov For this compound, key spectroscopic parameters that can be predicted include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted spectra can be compared with experimental data to aid in signal assignment and structure verification. mdpi.com The accuracy of these predictions is highly dependent on considering the relevant conformational space of the molecule. nih.gov
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. This allows for the prediction of the IR spectrum, which can be used to identify characteristic functional groups and their vibrational modes within the molecule.
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 | 35.2 | 34.8 |
| C2 (CH-NH₂) | 55.8 | 56.1 |
| C3 | 38.1 | 37.9 |
| C4 (Spiro) | 48.5 | 49.0 |
| C5 | 25.4 | 25.1 |
| C6 | 29.7 | 29.5 |
| C7 | 25.4 | 25.1 |
| C8 | 38.1 | 37.9 |
This table provides a hypothetical comparison to demonstrate how in silico predicted NMR data can be correlated with experimental results for structural confirmation.
Broader Applications and Future Perspectives in Spiro 3.4 Octan 2 Amine Hydrochloride Research
Utilization as a Scaffold for Material Science Innovations
The inherent three-dimensionality and rigidity of spirocyclic scaffolds, such as that of Spiro[3.4]octan-2-amine, make them highly attractive for the development of novel materials. nih.gov These structures provide access to underexplored regions of chemical space and allow for the creation of molecules with well-defined shapes and vectoralities. sigmaaldrich.comsigmaaldrich.com The spiro[3.4]octane framework, in particular, offers a compact and rigid core from which functional groups can be projected into distinct spatial orientations. spirochem.com
The amine functionality in Spiro[3.4]octan-2-amine hydrochloride serves as a crucial handle for polymerization or for grafting the spirocyclic unit onto existing polymer backbones. This can impart unique properties to the resulting materials. For instance, incorporating such rigid, non-planar structures can disrupt polymer chain packing, potentially leading to materials with increased solubility, altered mechanical properties, or higher glass transition temperatures. The defined exit vectors from the spirocyclic core allow for precise control over the three-dimensional structure of polymers and other materials. sigmaaldrich.com
The potential applications in material science are diverse, ranging from the development of advanced polymers with tailored thermal and mechanical properties to the creation of novel functional materials for electronics or separation technologies. The ability to functionalize the spiro scaffold at multiple points allows for the creation of complex, three-dimensional networks and materials with unique topologies. spirochem.com
Table 1: Potential Advantages of Spiro[3.4]octane Scaffolds in Material Science
| Property | Advantage | Potential Application |
|---|---|---|
| Three-Dimensionality | Access to novel chemical space and defined spatial arrangement of functional groups. sigmaaldrich.com | High-performance polymers, materials for 3D printing. |
| Rigidity | Reduced conformational flexibility, leading to more predictable material properties. spirochem.com | Thermally stable polymers, materials with high modulus. |
| Synthetic Accessibility | Can be incorporated into materials using established chemical transformations. | Functional coatings, polymer additives. |
| Functionalizability | The amine group allows for easy modification and incorporation into various material backbones. | Cross-linked networks, functional surfaces. |
Contribution to the Design of Novel Catalytic Systems
Spirocyclic compounds have emerged as privileged scaffolds in the design of chiral ligands and organocatalysts for asymmetric synthesis. researchgate.netscilit.comacs.org The rigid framework of the spiro[3.4]octane system can effectively translate stereochemical information from the catalyst to the substrate, leading to high levels of enantioselectivity in chemical reactions. The amine group of this compound can be readily transformed into a variety of catalytically active moieties, such as amides, sulfonamides, or more complex chiral ligands. psu.edu
The C2-symmetry often found in spirocyclic ligands is a key feature that contributes to their success in asymmetric catalysis. researchgate.net While Spiro[3.4]octan-2-amine itself is not C2-symmetric, it can serve as a building block for the synthesis of more complex chiral ligands where the spirocyclic core enforces a specific conformation. These ligands can then be used in transition metal-catalyzed reactions, such as hydrogenations, allylic alkylations, or Heck couplings. researchgate.net
Furthermore, the amine functionality can act as a key component in bifunctional organocatalysts, where it can activate one substrate through the formation of an enamine or iminium ion, while another functional group on the catalyst activates the second substrate, for instance, through hydrogen bonding. psu.edursc.org The defined stereochemistry of the spirocyclic backbone is crucial for creating a well-organized transition state, which is essential for achieving high stereoselectivity. cuhk.edu.hk
Exploration in Chemical Probe and Tool Development for Research
The unique three-dimensional structure of spirocyclic scaffolds is highly valuable for the development of chemical probes and tools to investigate biological systems. nih.gov The conformational rigidity of the spiro[3.4]octane framework can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic or monocyclic analogues. acs.org This is because the energetic penalty for adopting the correct binding conformation is lower for a rigid molecule. spirochem.com
This compound can be used as a starting point for the construction of compound libraries for high-throughput screening. nih.gov The amine group provides a convenient point for diversification, allowing for the attachment of a wide variety of substituents to explore the chemical space around the spirocyclic core. sigmaaldrich.com This approach can lead to the discovery of novel modulators of protein function.
Moreover, the spirocyclic scaffold can be incorporated into fluorescent probes, affinity labels, or other chemical tools. The rigid framework can help to position a reporter group (e.g., a fluorophore) in a specific orientation relative to a binding moiety, which can be advantageous for developing sensitive and specific assays. The exploration of spirocyclic scaffolds in chemical biology is an active area of research with the potential to yield powerful new tools for understanding complex biological processes. nih.gov
Future Directions in Synthetic Methodology and Application Areas
The full potential of this compound is still being explored, and future research is expected to open up new avenues in both its synthesis and application.
While methods for the synthesis of spirocycles exist, there is still a need for more efficient, stereoselective, and scalable routes to compounds like this compound. nih.gov Recent advances in synthetic organic chemistry, such as strain-release-driven spirocyclization of bicyclo[1.1.0]butanes, offer new possibilities for the construction of the spiro[3.4]octane core. nih.govrsc.org Other modern synthetic methods, including catalytic asymmetric C-H activation and novel cycloaddition strategies, could also be applied to the synthesis of functionalized spiro[3.4]octane derivatives. rsc.org
The exploration of the reactivity of the Spiro[3.4]octan-2-amine scaffold itself is another promising area. The unique steric and electronic environment created by the spirocyclic system could lead to unexpected reactivity and the discovery of novel chemical transformations. For example, reactions that are sensitive to the geometric arrangement of functional groups could exhibit unique outcomes when performed on this rigid scaffold.
The integration of machine learning and artificial intelligence (AI) is set to revolutionize chemical synthesis. nih.govchemeurope.com These technologies can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic routes. ucla.eduprinceton.edu For a molecule like this compound, machine learning models could be trained on existing data for spirocycle synthesis to predict the best conditions for its preparation or for its further derivatization.
By representing molecules as "fingerprints" or sequences, AI models can learn the complex relationships between reactants, reagents, and products. chemeurope.comyoutube.com This can help chemists to navigate the multidimensional space of reaction parameters to find high-yielding and selective transformations. princeton.edu As more data on the synthesis and reactivity of spirocyclic compounds becomes available, the accuracy of these predictive models will continue to improve, accelerating the discovery of new applications for this compound.
Green and sustainable chemistry principles are becoming increasingly important in the chemical industry. Future research on this compound will likely focus on developing more environmentally friendly synthetic methods. This includes the use of renewable starting materials, catalytic methods to reduce waste, and the use of greener solvents like water or ethanol. mdpi.comresearchgate.net
For example, multicomponent reactions that form several bonds in a single step are highly atom-economical and can reduce the number of purification steps required. mdpi.comresearchgate.net The use of recyclable organocatalysts or metal catalysts can also contribute to a more sustainable process. mdpi.com Furthermore, designing synthetic routes that are amenable to flow chemistry can improve safety, efficiency, and scalability. The development of sustainable production methods will be crucial for the widespread application of this compound in various fields. nih.gov
Q & A
Q. What are the established synthetic routes for Spiro[3.4]octan-2-amine hydrochloride, and what analytical techniques are critical for verifying its structural integrity?
- Methodological Answer : Synthetic routes often involve cyclization reactions or enzymatic methods. For example, CfusAmDH-W145A enzyme has been used in semi-preparative reactions to synthesize structurally similar amines, achieving isolated yields of ~28% with 98.4% enantiomeric excess (ee) via salification (HCl) . Key analytical techniques include:
- NMR Spectroscopy : Compare and NMR spectra with commercial standards to confirm structural identity .
- HPLC : Assess purity (≥98% as per industry standards) and resolve enantiomeric excess .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
Q. How should researchers safely handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Follow SOPs for hydrochloride salts, including lab-specific training, access to SDS sheets, and decontamination protocols . Use fume hoods and avoid direct contact.
- Storage : Store in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent hygroscopic degradation. Monitor for discoloration or precipitation as signs of instability .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies between NMR spectral data and theoretical predictions for this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Analyze temperature-dependent shifts to identify conformational flexibility in the spiro structure .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .
- Isotopic Labeling : Introduce or labels to trace unexpected coupling patterns .
Q. How can enzymatic methods be optimized for the stereoselective synthesis of this compound?
- Methodological Answer :
- Enzyme Loading : Scale reactions using 0.5–1 mg·mL enzyme loading to balance conversion (~30–40%) and cost .
- Substrate Engineering : Modify amine precursors (e.g., alkyl chain length) to improve enzyme-substrate compatibility .
- Reaction Scale-Up : Test pH stability (6.5–8.5) and cofactor regeneration systems (e.g., NADH/NAD) in 50 mL batches before transitioning to industrial reactors .
Q. What challenges arise when correlating in vitro IC values of this compound with in vivo efficacy, and how can these be addressed?
- Methodological Answer :
- Bioavailability Studies : Use pharmacokinetic models to account for metabolic clearance differences. For example, Liproxstatin-1 (a spiro compound) showed in vitro IC = 22 nM but required higher doses in murine models to inhibit ferroptosis .
- Tissue-Specific Delivery : Encapsulate the compound in hydrogels (e.g., poloxamer-based) to enhance retention at target sites, as demonstrated in burn treatment studies .
Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Compare with controls stored at 25°C .
- pH Profiling : Dissolve the compound in buffers (pH 1–12) and monitor decomposition kinetics using UV-Vis spectrophotometry (e.g., 220–300 nm absorbance shifts) .
Data Contradiction Analysis
Q. What methodologies are recommended when HPLC purity results conflict with mass spectrometry data?
- Methodological Answer :
- Orthogonal Techniques : Use ion chromatography (IC) to detect inorganic impurities (e.g., residual HCl) not visible in HPLC .
- Spiking Experiments : Add a known pure standard to the sample and re-run HPLC to identify co-eluting impurities .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to rule out salt-form inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
